molecular formula C3F3N3 B042798 Cyanuric fluoride CAS No. 675-14-9

Cyanuric fluoride

Cat. No.: B042798
CAS No.: 675-14-9
M. Wt: 135.05 g/mol
InChI Key: VMKJWLXVLHBJNK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cyanuric fluoride is known for its role in biochemical reactions. It is used for the mild and direct conversion of carboxylic acids to acyl fluorides . This property makes it a valuable tool in the synthesis of various organic compounds. Other fluorinating methods are less direct and may be incompatible with some functional groups . This compound hydrolyzes easily to cyanuric acid and reacts more readily with nucleophiles than cyanuric chloride .

Cellular Effects

At the tissue level, the effect of fluoride has been more pronounced in the musculoskeletal systems due to its ability to retain fluoride .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with carboxylic acids to form acyl fluorides . This reaction is significant in the field of organic chemistry as it allows for the creation of various organic compounds. This compound hydrolyzes easily to cyanuric acid and reacts more readily with nucleophiles than cyanuric chloride .

Temporal Effects in Laboratory Settings

It is known that Cyanuric acid, a product of this compound hydrolysis, can slow the oxidation of organics, kill rates of bacteria, viruses, and algae primarily in laboratory studies .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. It is known that the margin of exposure (MoE) between no observed adverse effect levels (NOAELs) in animal studies and the current adequate intake (AI) of fluoride (50 µg/kg b.w./day) in humans ranges between 50 and 210, depending on the specific animal experiment used as reference .

Metabolic Pathways

It is known that fluoride exposure causes a certain up-regulation of metabolic pathways like metabolism of terpenoids and polyketides and energy metabolism, while it causes a certain down-regulation of pathways like viral infectious diseases and folding, sorting, and degradation .

Transport and Distribution

It is known that this compound is a source of soluble fluoride ions .

Subcellular Localization

It is known that fluoride can cross the hematoencephalic barrier and settle in various brain regions .

Preparation Methods

Cyanuric fluoride is prepared by fluorinating cyanuric chloride. The fluorinating agents used in this process can include antimony trifluoride dichloride (SbF₃Cl₂), potassium fluorosulfate (KSO₂F), or sodium fluoride (NaF) . The reaction conditions typically involve the use of these fluorinating agents under controlled temperatures and pressures to ensure the efficient conversion of cyanuric chloride to this compound.

Chemical Reactions Analysis

Cyanuric fluoride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include water for hydrolysis, nucleophiles for substitution reactions, and high temperatures for pyrolysis. The major products formed from these reactions are cyanuric acid and cyanogen fluoride.

Comparison with Similar Compounds

Cyanuric fluoride is similar to other compounds such as cyanuric chloride, cyanuric acid, and cyanuric bromide

    Cyanuric Chloride: Used as a precursor in the synthesis of this compound.

    Cyanuric Acid: Formed as a hydrolysis product of this compound.

    Cyanuric Bromide: Another halogenated derivative of cyanuric acid, but with bromine atoms instead of fluorine.

This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,4,6-trifluoro-1,3,5-triazine
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InChI

InChI=1S/C3F3N3/c4-1-7-2(5)9-3(6)8-1
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InChI Key

VMKJWLXVLHBJNK-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)F)F)F
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Molecular Formula

C3F3N3
Record name CYANURIC FLUORIDE
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DSSTOX Substance ID

DTXSID6060975
Record name Cyanuric fluoride
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Molecular Weight

135.05 g/mol
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Physical Description

Cyanuric fluoride is a liquid. (EPA, 1998), Colorless liquid; [HSDB]
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Boiling Point

72.8 °C
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Density

1.60 at 25 °C/4 °C
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Color/Form

Colorless

CAS No.

675-14-9
Record name CYANURIC FLUORIDE
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Melting Point

-38 °C
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Synthesis routes and methods I

Procedure details

If 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used in place of cyanuric chloride as the starting material, very good yields of pure cyanuric fluoride are possible even with molar ratios of hydrogen fluoride/cyanuric halide which are lower than those mentioned above. For example, when 2,4-difluoro-6-chloro-s-triazine is used the reaction is advantageously carried out with a molar ratio of hydrogen fluoride/2,4-difluoro-6-chloro-s-triazine of 1:1 to 4:1, preferably about 2:1; if 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, advantageous results are obtained with a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 2:1 to 5:1 and preferably the reaction is carried out using a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 3:1. When 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, the reaction is also carried out at temperatures betwen 150° C. and 300° C.; preferably the reaction is carried out at between 180° C. and 220° C., as when cyanuric chloride is used as the starting material. Pure cyanuric fluoride is likewise obtaining in high yield when a mixture of 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine or a mixture of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine is employed, in place of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine, as the starting material. In this case the most advantageous molar ratio of hydrogen fluoride/cyanuric halide mixture depends on the mixing ratio of the two or the three cyanuric halide components in the starting mixture. The most advantageous temperature range for the reaction when a mixture of cyanuric halides is used is the same as that when pure cyanuric chloride is employed as the starting material.
Name
hydrogen fluoride 2-fluoro-4,6-dichloro-s-triazine
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Synthesis routes and methods II

Procedure details

If 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used in place of cyanuric chloride as the starting material, very good yields of pure cyanuric fluoride are possible even with molar ratios of hydrogen fluoride/cyanuric halide which are lower than those mentioned above. For example, when 2,4-difluoro-6-chloro-s-triazine is used the reaction is advantageously carried out with a molar ratio of hydrogen fluoride/2,4-difluoro-6-chloro-s-triazine of 1:1 to 4:1, preferably about 2:1; if 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, advantageous results are obtained with a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 2:1 to 5:1 and preferably the reaction is carried out using a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 3:1. When 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, the reaction is also carried out at temperatures betwen 150° C. and 300° C.; preferably the reaction is carried out at between 180° C. and 220° C., as when cyanuric chloride is used as the starting material. Pure cyanuric fluoride is likewise obtaining in high yield when a mixture of 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine or a mixture of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine is employed, in place of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine, as the starting material. In this case the most advantageous molar ratio of hydrogen fluoride/cyanuric halide mixture depends on the mixing ratio of the two or the three cyanuric halide components in the starting mixture. The most advantageous temperature range for the reaction when a mixture of cyanuric halides is used is the same as that when pure cyanuric chloride is employed as the starting material.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanuric fluoride
Reactant of Route 2
Cyanuric fluoride
Reactant of Route 3
Cyanuric fluoride

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